molecular formula C12H16ClNO2 B8298999 6-Chloro-2,4-diethyl-pyridine-3-carboxylic acid ethylester

6-Chloro-2,4-diethyl-pyridine-3-carboxylic acid ethylester

Cat. No. B8298999
M. Wt: 241.71 g/mol
InChI Key: NWPFNFLXVIDBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278103B2

Procedure details

To a solution of 2.73 g (14.12 mmol) 2,4-diethyl-pyridine-3-carboxylic acid ethylester in chloroform (109 ml) was added 6.97 g, (70% pure, 28.29 mmol) mCPBA at 0° C. The reaction mixture was stirred at RT for 6 h and was then diluted with chloroform and washed with a sat. NaHCO3 sol and brine. The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in POCl3 (70 ml) and the reaction mixture was heated at 110° C. for 6.5 h. Then excess POCl3 was evaporated and cold water was added to the residue. The mixture was basified with a sat. NaHCO3 sol to pH˜10 and was extracted EtOAc. The organic layer was washed with water and brine, dried over Na2SO4 and concentrated in vacuo. Purification of this residue by CC (hexane/EtOAc 9:1) provided 1.6 g (7.02 mmol, 20%) 6-chloro-2,4-diethyl-pyridine-3-carboxylic acid ethylester.
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
28.29 mmol
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH2:14][CH3:15])=[N:8][CH:9]=[CH:10][C:11]=1[CH2:12][CH3:13])=[O:5])[CH3:2].C1C=C([Cl:22])C=C(C(OO)=O)C=1>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH2:14][CH3:15])=[N:8][C:9]([Cl:22])=[CH:10][C:11]=1[CH2:12][CH3:13])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC=CC1CC)CC
Name
Quantity
28.29 mmol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
109 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a sat. NaHCO3 sol and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in POCl3 (70 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 110° C. for 6.5 h
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
Then excess POCl3 was evaporated
ADDITION
Type
ADDITION
Details
cold water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
was extracted EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of this residue by CC (hexane/EtOAc 9:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=CC1CC)Cl)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.02 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.